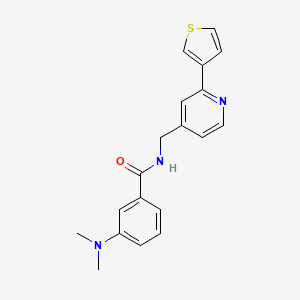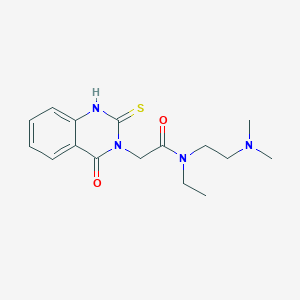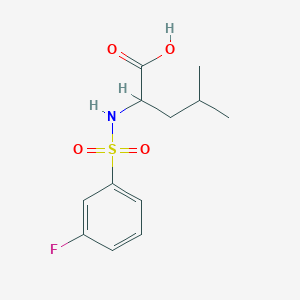
((3-Fluorophenyl)sulfonyl)leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((3-Fluorophenyl)sulfonyl)leucine is a chemical compound that combines a fluorinated aromatic ring with a sulfonyl group and the amino acid leucine
作用機序
Target of Action
Related compounds have been shown to interact with various targets such as bacterial proteins , Bcl-2 family proteins , Endothelin Receptors , and Protease Activated Receptors (PAR) . These targets play crucial roles in various biological processes, including bacterial infection, apoptosis, cardiovascular disease, and coagulation .
Mode of Action
For instance, certain compounds can disrupt bacterial cell membranes , inhibit the function of Bcl-2 family proteins , or activate Protease Activated Receptors .
Biochemical Pathways
Related compounds have been shown to affect various pathways, including those involved in bacterial infection, apoptosis, cardiovascular disease, and coagulation .
Result of Action
Related compounds have been shown to have various effects, such as disrupting bacterial cell membranes , inhibiting the function of Bcl-2 family proteins , or activating Protease Activated Receptors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Fluorophenyl)sulfonyl)leucine typically involves the reaction of 3-fluorobenzenesulfonyl chloride with leucine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum efficiency and cost-effectiveness. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions
((3-Fluorophenyl)sulfonyl)leucine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
((3-Fluorophenyl)sulfonyl)leucine has several applications in scientific research:
Drug Discovery: It is used as a building block in the synthesis of potential pharmaceutical compounds.
Enzyme Studies: The compound is used to study enzyme-substrate interactions due to its unique structural properties.
Peptide Synthesis: It serves as a precursor in the synthesis of modified peptides with potential therapeutic applications.
類似化合物との比較
Similar Compounds
- ((3-Chloro-4-fluorophenyl)sulfonyl)leucine
- ((3-Bromophenyl)sulfonyl)leucine
- ((3-Methylphenyl)sulfonyl)leucine
Uniqueness
((3-Fluorophenyl)sulfonyl)leucine is unique due to the presence of the fluorine atom, which enhances its chemical stability and binding affinity compared to its analogs. The fluorine atom also imparts unique electronic properties, making the compound more reactive in certain chemical reactions .
特性
IUPAC Name |
2-[(3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO4S/c1-8(2)6-11(12(15)16)14-19(17,18)10-5-3-4-9(13)7-10/h3-5,7-8,11,14H,6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKWMCMFSWWFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
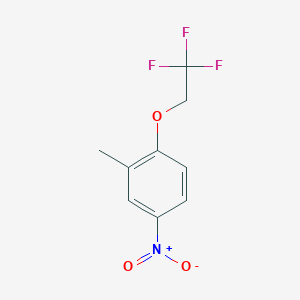
![(5-bromofuran-2-yl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone](/img/structure/B2894007.png)

![2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2894011.png)
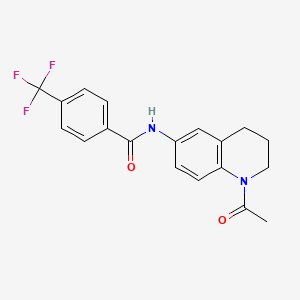
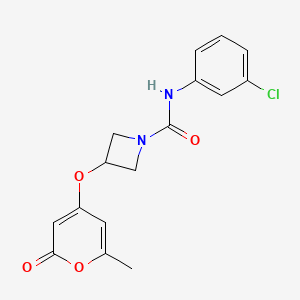

![3-Methyl-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894017.png)
![2,4-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2894018.png)
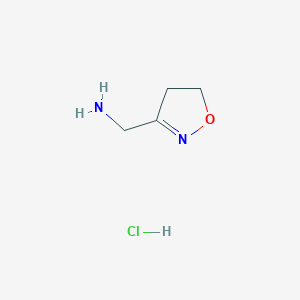
![2-((1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2894020.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2894021.png)
